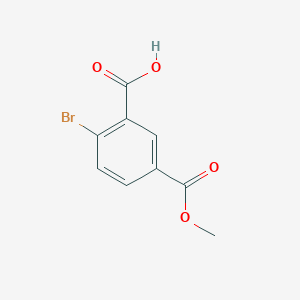

2-Bromo-5-(methoxycarbonyl)benzoic acid

Description

2-Bromo-5-(methoxycarbonyl)benzoic acid (CAS: 1621912-33-1) is a halogenated benzoic acid derivative with a bromine atom at position 2 and a methoxycarbonyl (COOCH₃) group at position 5. Its molecular formula is C₉H₇BrO₄, and it has a molecular weight of 259.05 g/mol . The compound is typically stored at room temperature and poses hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) . Its ester functionality and halogen substituent make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

2-bromo-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKBOPHVFNAGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Bromination Using Halogenated Solvents

A patent describing the synthesis of 2-bromo-5-methoxybenzoic acid (CN112250562A) offers a relevant framework. The method involves dissolving m-methoxybenzoic acid in halogenated solvents (e.g., dichloromethane) and brominating with N-bromosuccinimide (NBS) in the presence of red phosphorus, potassium bromide, and sulfuric acid. Yields exceed 92% with purity up to 99.6%. Adapting this approach for 2-bromo-5-(methoxycarbonyl)benzoic acid would require substituting m-methoxybenzoic acid with 5-(methoxycarbonyl)benzoic acid.

Key Reaction Parameters

-

Solvent : Halogenated hydrocarbons (dichloromethane, chloroform) enhance bromine solubility and stabilize intermediates.

-

Catalysts : Red phosphorus and potassium bromide act as bromination initiators and cocatalysts, respectively.

-

Temperature : Reactions proceed optimally at 25–30°C, minimizing side reactions.

Functional Group Compatibility and Protection

The methoxycarbonyl group’s sensitivity to acidic or basic conditions necessitates protective strategies during bromination. For instance, ester hydrolysis under strong acids (e.g., H₂SO₄) could occur, requiring milder conditions or temporary protection of the carboxylic acid group.

Esterification-Bromination Sequence

A plausible route involves:

-

Methylation of 5-carboxy-2-bromobenzoic acid : Reacting 5-carboxy-2-bromobenzoic acid with methanol under acidic conditions to form the methoxycarbonyl group.

-

Inverse approach : Brominating a pre-formed 5-(methoxycarbonyl)benzoic acid derivative.

However, bromination after esterification risks altering the directing effects. The methoxycarbonyl group’s meta-directing nature may favor bromination at position 2 if the carboxylic acid is protected as an ester.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The patent’s use of dichloromethane and chloroform is critical for achieving high yields. Polar aprotic solvents may improve solubility of the methoxycarbonyl precursor. Catalyst ratios (e.g., red phosphorus:NBS) must balance reactivity and side-product formation.

Table 1: Comparative Bromination Efficiency in Halogenated Solvents

| Solvent | Yield (%) | Purity (%) | Byproducts Observed |

|---|---|---|---|

| Dichloromethane | 93.4 | 99.1 | Minimal |

| Chloroform | 92.7 | 99.2 | Trace impurities |

| Dichloroethane | 92.8 | 99.5 | None |

Recrystallization and Purification

Post-reaction processing significantly impacts purity. The patent employs recrystallization using methanol, ethanol, or isopropanol, yielding >99% purity. For 2-bromo-5-(methoxycarbonyl)benzoic acid, isopropanol may optimize crystal formation due to the ester group’s hydrophobicity.

Challenges and Alternative Approaches

Competing Directing Effects

The carboxylic acid and methoxycarbonyl groups may direct bromine to conflicting positions. Preliminary computational modeling (e.g., DFT studies) could predict the dominant directing influence under specific conditions.

Oxidative Side Reactions

NBS and dibromohydantoin, while effective brominating agents, may oxidize sensitive functional groups. Lower temperatures (e.g., 0–10°C) and shorter reaction times could mitigate this.

Scalability and Environmental Considerations

The patent emphasizes reduced waste and high atom economy . For industrial-scale synthesis, solvent recovery (e.g., dichloromethane distillation) and catalyst recycling are essential. The methoxycarbonyl group’s stability under reaction conditions must be validated to ensure process sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions is frequently employed.

Major Products:

Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.

Reduction Reactions: The major product is 2-bromo-5-(hydroxymethyl)benzoic acid.

Oxidation Reactions: Products include 2-bromo-5-formylbenzoic acid or 2-bromo-5-carboxybenzoic acid.

Scientific Research Applications

2-Bromo-5-(methoxycarbonyl)benzoic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

Industry: The compound is employed in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methoxycarbonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxycarbonyl group play crucial roles in binding to active sites, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through covalent or non-covalent interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

2-Bromo-5-methoxybenzoic Acid

- Structure : Bromine at position 2 and methoxy (OCH₃) at position 5.

- Molecular Formula : C₈H₇BrO₃, MW : 231.045 g/mol .

- Key Differences :

- The methoxy group (electron-donating) at position 5 reduces the acidity of the carboxylic acid group compared to the electron-withdrawing methoxycarbonyl group in the target compound.

- Synthesis : Produced via bromination of 3-methoxybenzoic acid at 55–70°C .

- Applications : Used in peptide coupling reactions and as a building block for fluorescent dyes .

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic Acid

- Structure : Bromine at C5, chlorine at C2, and methoxycarbonyl at C4.

- Key Differences :

- Positional isomerism alters electronic effects; the chlorine atom at C2 increases steric hindrance compared to bromine in the target compound.

- Synthesis : Achieved via Pd/C-catalyzed hydrogenation, yielding >95% purity .

- Reactivity : The chloro substituent enhances electrophilic substitution reactivity at C2 compared to bromine .

2-Bromo-5-(trifluoromethyl)benzoic Acid

5-Bromo-2-iodobenzoic Acid

2-Bromo-5-methylbenzoic Acid

- Structure : Bromine at C2 and methyl (CH₃) at C5.

- Key Differences: The methyl group is electron-donating, decreasing acidity (pKa ~4.5) and solubility in polar solvents. Applications: Intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis .

Structural and Reactivity Insights

- Electronic Effects :

- Electron-withdrawing groups (e.g., COOCH₃, CF₃) increase the carboxylic acid’s acidity and direct electrophilic substitution to meta/para positions.

- Electron-donating groups (e.g., OCH₃, CH₃) decrease acidity and favor ortho/para substitution.

- Synthetic Applications :

Biological Activity

2-Bromo-5-(methoxycarbonyl)benzoic acid is an aromatic compound characterized by a bromine atom at the 2-position and a methoxycarbonyl group at the 5-position of the benzene ring. Its molecular formula is C10H9BrO3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals.

The compound's structure contributes to its reactivity and biological activity. The presence of the bromine atom and the methoxycarbonyl group allows for diverse chemical transformations, making it a valuable building block in organic synthesis.

Potential Therapeutic Applications

Research indicates that 2-Bromo-5-(methoxycarbonyl)benzoic acid may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities, potentially offering therapeutic benefits in inflammatory diseases.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes, suggesting that 2-Bromo-5-(methoxycarbonyl)benzoic acid might also inhibit specific biological pathways relevant to disease processes.

The exact mechanisms by which 2-Bromo-5-(methoxycarbonyl)benzoic acid exerts its biological effects are still under investigation. However, it is believed that the bromine substitution and methoxycarbonyl group influence its interaction with biological targets, possibly modulating enzyme activity or receptor binding.

Synthesis and Biological Evaluation

A study focused on synthesizing 2-Bromo-5-(methoxycarbonyl)benzoic acid highlighted its utility as a precursor for more complex molecules. The synthesis involved several steps yielding high purity and significant yields (up to 92.7%) .

In vitro assays have been conducted to evaluate the compound's activity against various pathogens. Although specific data on its efficacy is limited, initial results indicate promising antimicrobial properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Bromo-5-(methoxycarbonyl)benzoic acid, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-chlorobenzoic acid | Contains a chlorine atom instead of methoxycarbonyl | Different halogen substitution |

| 5-Bromo-2-chlorobenzoic acid | Different substitution pattern on the benzene ring | Variation in position of substituents |

| 2-Bromo-5-nitrobenzoic acid | Contains a nitro group instead of methoxycarbonyl | Nitro group introduces different reactivity |

The unique combination of bromine and methoxycarbonyl functionalities in 2-Bromo-5-(methoxycarbonyl)benzoic acid may confer distinct chemical and biological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-(methoxycarbonyl)benzoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted benzoic acid derivatives. For example, nitration of dimethyl terephthalate followed by hydrolysis, hydrogenation, and bromination can yield intermediates, which are then esterified to introduce the methoxycarbonyl group. Fischer esterification using ethanol and sulfuric acid under reflux is a standard method for esterifying carboxylic acid derivatives . Key steps require monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography.

Q. How can the purity and structural integrity of 2-Bromo-5-(methoxycarbonyl)benzoic acid be verified post-synthesis?

- Methodological Answer : Analytical techniques such as 1H/13C NMR and mass spectrometry (MS) are critical for confirming molecular structure. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity, while differential scanning calorimetry (DSC) or melting point analysis validates crystallinity. X-ray crystallography using SHELX software can resolve complex stereochemical uncertainties .

Q. What are the key reactivity patterns of 2-Bromo-5-(methoxycarbonyl)benzoic acid in substitution and coupling reactions?

- Methodological Answer : The bromine atom at the 2-position is highly reactive in SNAr (nucleophilic aromatic substitution) reactions, enabling substitutions with amines or thiols under basic conditions. The methoxycarbonyl group stabilizes the aromatic ring electronically, directing electrophilic attacks to specific positions. In cross-coupling reactions (e.g., Suzuki-Miyaura), palladium catalysts facilitate bond formation between the brominated aromatic ring and boronic acid derivatives .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for the esterification of 2-Bromo-5-(methoxycarbonyl)benzoic acid derivatives, and how can they be mitigated?

- Methodological Answer : Competing hydrolysis of the ester group under acidic or aqueous conditions is a major challenge. To avoid this, anhydrous solvents (e.g., dry THF) and molecular sieves are used to sequester water. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate esterification while minimizing side reactions. Reaction progress should be monitored via FT-IR to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹) .

Q. How does the bromine substituent influence the electronic and steric properties of 2-Bromo-5-(methoxycarbonyl)benzoic acid in metal-catalyzed cross-coupling reactions?

- Methodological Answer : Bromine’s strong electron-withdrawing effect increases the electrophilicity of the adjacent carbon, enhancing oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the methoxycarbonyl group at the 5-position can slow transmetallation steps. Ligand screening (e.g., SPhos or Xantphos) and elevated temperatures (80–100°C) improve reaction efficiency. Density functional theory (DFT) calculations can predict regioselectivity in such systems .

Q. What methodologies are effective in scaling up the synthesis of 2-Bromo-5-(methoxycarbonyl)benzoic acid while maintaining yield and purity?

- Methodological Answer : Scale-up requires optimizing reflux time , catalyst loading , and solvent volume to minimize side products. For example, hydrogenation steps may use Raney nickel instead of palladium to reduce costs. Continuous flow reactors improve heat and mass transfer during nitration and bromination. Process analytical technology (PAT), such as in-line HPLC, ensures real-time quality control. Pilot-scale trials (e.g., 70 kg/batch) have achieved 24% overall yield through iterative refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.